molecular formula C22H33N7O8 B012073 Arg-Phe-Asp-Ser CAS No. 102567-19-1

Arg-Phe-Asp-Ser

Numéro de catalogue B012073
Numéro CAS: 102567-19-1
Poids moléculaire: 523.5 g/mol
Clé InChI: SAGYNNXCQOFQHW-VGWMRTNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Synthetic peptides containing the RGD sequence and its variants, including Arg-Phe-Asp-Ser, have been actively synthesized for research purposes. For instance, a sequential polypeptide containing Arg-Gly-Asp-Ser-Pro was synthesized, demonstrating the regular secondary structure of the monomeric peptide and its biological activity in inhibiting cell adhesion and spreading on fibronectin-coated dishes (Imanishi et al., 1995).

Molecular Structure Analysis

The molecular structure of peptides containing the RGD sequence is critical for their biological activity. For instance, the peptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro binds to selected integrins and assumes a type II beta-turn in aqueous solutions, highlighting the significance of its secondary structure (Johnson et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving the Arg-Phe-Asp-Ser sequence are significant in understanding its interaction with cell receptors and substrates. For example, studies have shown that peptides containing Arg-Gly-Asp and related sequences can be covalently immobilized on surfaces to support cell adhesion, demonstrating the peptides' chemical reactivity and binding specificity (Massia & Hubbell, 1990).

Applications De Recherche Scientifique

  • Embryonic Development and Cell Migration : Boucaut et al. (1984) discovered that the Arg-Phe-Asp-Ser peptide inhibits gastrulation in amphibian embryos and neural crest cell migration in avian embryos, indicating its involvement in embryonic development processes possibly related to fibronectin (Boucaut et al., 1984).

  • Suppression of Cartilage Chondrolytic Activities : Research by Homandberg and Hui (1994) showed that Arg-Gly-Asp-Ser peptide analogs can suppress the chondrolytic activities of fibronectin fragments on cartilage, suggesting a potential therapeutic application in treating cartilage-related conditions (Homandberg & Hui, 1994).

  • Cell-Substratum Adhesion : Pytela, Pierschbacher, and Ruoslahti (1985) found that a peptide including Arg-Phe-Asp-Ser binds to a family of proteins mediating cell substratum adhesion, demonstrating its significance in cell adhesion processes (Pytela et al., 1985).

  • Component of Human Plasma : Jackson et al. (1974) identified Arg-Phe-Asp-Ser as a component of human plasma very low-density lipoprotein, providing insights into its role in lipid metabolism (Jackson et al., 1974).

  • Binding Inhibition to Platelets : Plow et al. (1985) showed that peptides containing Arg-Gly-Asp, including variants with Ser, can inhibit the binding of various proteins to stimulated platelets, which is important in understanding blood coagulation and thrombosis (Plow et al., 1985).

Safety And Hazards

“Arg-Phe-Asp-Ser” is intended for R&D use only and not for medicinal, household, or other uses. In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGYNNXCQOFQHW-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-Phe-Asp-Ser

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arg-Phe-Asp-Ser
Reactant of Route 2
Reactant of Route 2
Arg-Phe-Asp-Ser
Reactant of Route 3
Reactant of Route 3
Arg-Phe-Asp-Ser
Reactant of Route 4
Arg-Phe-Asp-Ser
Reactant of Route 5
Arg-Phe-Asp-Ser
Reactant of Route 6
Arg-Phe-Asp-Ser

Citations

For This Compound
150
Citations
GA Homandberg, F Hui - Archives of biochemistry and biophysics, 1994 - Elsevier
… The analog peptides, Gly-Arg—Ala—Asp— Ser—Pro-Lys and Arg—Phe—Asp—Ser, at … Arg—Ser, related to the Arg-Phe—Asp-Ser inhibitor. The analog inhibitory peptides decreased …
Number of citations: 59 www.sciencedirect.com
MA Ouaissi, J Cornette, D Afchain, A Capron… - Science, 1986 - science.org
The mechanism by which Trypanosoma cruzi, the protozoan parasite that causes Chagas' disease, becomes attached to mammalian cells is not well understood. Fibronectin is thought …
Number of citations: 120 www.science.org
F Mazerolles, F Amblard, C Lumbroso… - European journal of …, 1990 - Wiley Online Library
… I1 and containing the Arg-Phe-Asp-Ser sequence conserved in … Alteration within the Arg-Phe-Asp-Ser sequence results in a … the highly conserved Arg-Phe-Asp-Ser sequence in the …
Number of citations: 51 onlinelibrary.wiley.com
C Auffray, J Novotny - Human immunology, 1986 - Elsevier
… Homology searches in protein data banks revealed the presence of the peptide SDGR in the c~2 domain of MHC class I antigens, and a variant of RGDS, Arg-Phe-Asp-Ser (RFDS), was …
Number of citations: 61 www.sciencedirect.com
SF Josephs, SZ Salahuddin, DV Ablashi, F Schachter… - Science, 1986 - science.org
… Peptides with the sequence Arg-Gly-Asp-Ser, but not Arg-Phe-Asp-Ser, Arg-Phe-AspSer-Ala-Ala-Arg-Phe-Asp, Ser-Lys-Pro, Glu-Ser-Gly, or Ala-Lys-Thr-Lys-Pro, bound to the parasite …
Number of citations: 312 www.science.org
WL Maloy, SG Nathenson, JE Coligan - Journal of Biological Chemistry, 1981 - Elsevier
… Pro Gly Leu Glu Glu Pro Arg Tyr Ile Ser Val Gly Tyr Val Asp Asn " CN-E 4 - " " CN-D AA " A " " " A A4 k DV&l A " " A " " 4 A k 35 T-2 A4 A 40 45 50 55 60 Lys Glu Phe Val Arg Phe Asp Ser …
Number of citations: 18 www.sciencedirect.com
C Reimmann, R Moore, S Little, A Savioz… - Molecular and General …, 1989 - Springer
The IncP plasmid R68.45 and other plasmids carrying tandem repeats of the insertion sequence IS21 [=(IS21) 2 ] produce replicon fusions via transposition at high frequencies in …
Number of citations: 142 link.springer.com
JA Young, D Wilkinson, WF Bodmer… - Proceedings of the …, 1987 - National Acad Sciences
… Only the DR7,8 sequence contained the Arg-Phe-Asp-Ser … with asterisks, and the Arg-Phe-Asp-Ser sequence that is … It is interesting, therefore, that the Arg-Phe-Asp-Ser sequence …
Number of citations: 64 www.pnas.org
JC Monboisse, G Bellon, A Randoux, J Dufer… - Biochemical …, 1990 - portlandpress.com
… Even at higher concentrations (1 mmol/l), the peptides Ser-AspGly-Arg and Arg-Phe-Asp-Ser had no inhibitory effects on 2production by collagen-activated PMNs. The Gly-Arg-Gly-Asp-…
Number of citations: 55 portlandpress.com
L Schenning, D Larhammar, P Bill, K Wiman… - The EMBO …, 1984 - embopress.org
At least three class II antigens, all composed of an alpha and a beta subunit, are encoded in the human major histocompatibility complex, ie, DR, DC and SB. Two cDNA clones, …
Number of citations: 193 www.embopress.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.